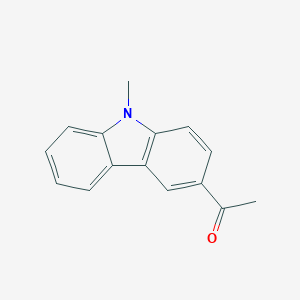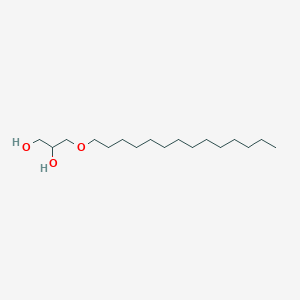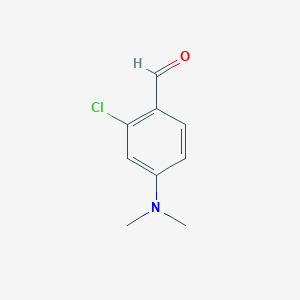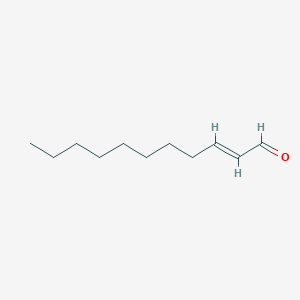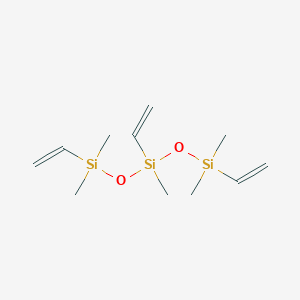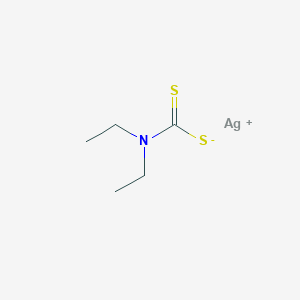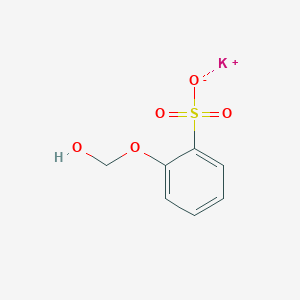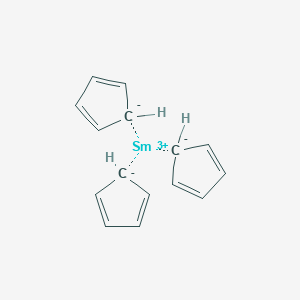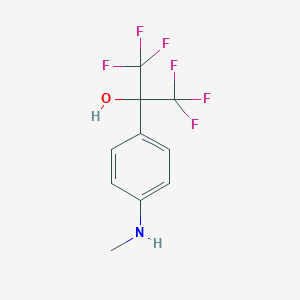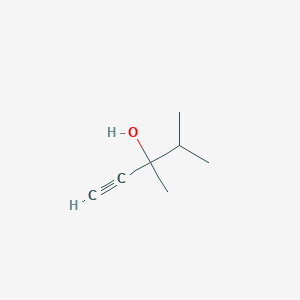
Octafluoroanthraquinone
Vue d'ensemble
Description
Octafluoroanthraquinone, also known as 1,2,3,4,5,6,7,8-Octafluoro-9,10-anthracenedione or 1,2,3,4,5,6,7,8-Octafluoro-9,10-anthraquinone, is a chemical compound with the empirical formula C14F8O2 . It has a molecular weight of 352.14 .
Molecular Structure Analysis
The molecular structure of Octafluoroanthraquinone consists of an anthraquinone core with eight fluorine atoms attached . The structure–activity relationship (SAR) studies of the anthraquinone ring structure provide an idea about the primary structural considerations that result in maximum biological effect .
Chemical Reactions Analysis
While specific chemical reactions involving Octafluoroanthraquinone are not available, anthraquinone-based compounds are known to undergo various reactions. They are often involved in redox processes, passing through intermediates with short life-times .
Physical And Chemical Properties Analysis
Octafluoroanthraquinone is a powder or crystal with a melting point between 270-300 °C . Its empirical formula is C14F8O2, and it has a molecular weight of 352.14 .
Applications De Recherche Scientifique
Repellency Coating
Octafluoroanthraquinone can be used in the manufacturing of repellency coatings . These coatings can be applied to various surfaces to repel water, oil, dirt, and other substances, making them ideal for outdoor gear, clothing, and industrial applications.
Lubrication Coating
This compound is also used in the production of lubrication coatings . These coatings reduce friction and wear on mechanical parts, extending their lifespan and improving their performance.
Particle Modification Coating
Octafluoroanthraquinone can be used to modify the surface properties of particles . This can enhance the performance of particles in various applications, such as in the pharmaceutical industry for drug delivery systems.
Adhesion Promotion Coating
It can be used in adhesion promotion coatings . These coatings improve the adhesion of paints, inks, and other coatings to various substrates, enhancing their durability and performance.
Fluorescent Coating
Octafluoroanthraquinone can be used in the manufacturing of fluorescent coatings . These coatings emit light when exposed to certain types of radiation, making them useful in a variety of applications, such as bioimaging and security tagging.
Chemical Synthesis
Octafluoroanthraquinone can be used as a starting material in the synthesis of other fluorinated compounds . Its unique structure and properties make it a valuable tool in the field of organic chemistry.
Research Tool
Due to its unique properties, Octafluoroanthraquinone can be used as a research tool in various scientific fields . For example, it can be used to study the properties and behaviors of fluorinated compounds.
Safety and Hazards
Orientations Futures
Anthraquinones have been used for centuries in various therapeutic applications, and the research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years . This suggests that Octafluoroanthraquinone and similar compounds may have potential applications in the future, particularly in the field of medicine.
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWVVOLGHMBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octafluoroanthraquinone | |
CAS RN |
1580-18-3 | |
| Record name | 1580-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Octafluoroanthraquinone interact with metal surfaces, and what are the implications of this interaction?
A1: Research indicates that OFA exhibits weak charge transfer (CT) behavior when interfaced with metal surfaces like silver (Ag(111)) and polycrystalline gold (Au). [] This CT interaction leads to a modification of the metal's work function. As a result, when organic semiconductors like sexithienyl (6T) are deposited on OFA-modified metal surfaces, the hole injection barrier is significantly reduced compared to deposition on pristine metal. [] This finding highlights OFA's potential in tuning organic/metal energy level alignment, which is crucial for optimizing the performance of organic electronic devices.
Q2: Does Octafluoroanthraquinone engage in any non-covalent interactions with other molecules?
A2: Yes, OFA has been shown to participate in C···dz2-PtII tetrel bonding interactions. [] In a study involving half-lantern PtII2 complexes, OFA acted as an electron-deficient arene and formed co-crystals driven by these tetrel bonding interactions. [] This finding expands the understanding of OFA's supramolecular chemistry and its potential role in crystal engineering and materials design.
Q3: Are there established synthetic routes to access Octafluoroanthraquinone and its derivatives?
A3: Yes, synthetic methods for OFA derivatives have been reported. One strategy involves ruthenium-catalyzed C–F arylation of OFA with arylboronates. [] This method allows for the introduction of diverse aryl substituents onto the OFA core, enabling the synthesis of a library of OFA derivatives with potentially tailored properties. This synthetic access paves the way for exploring structure-property relationships and identifying OFA derivatives with enhanced performance in various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



